Ethyl 3-(4-chlorophenyl)propiolate
Overview
Description
Ethyl 3-(4-chlorophenyl)propiolate is a chemical compound with the CAS Number: 20026-96-4 . It has a molecular weight of 208.64 and its IUPAC name is ethyl 3-(4-chlorophenyl)-2-propynoate . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-chlorophenyl)propiolate is C11H9ClO2 . The InChI Code is 1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(4-chlorophenyl)propiolate has a density of 1.2±0.1 g/cm3 . Its boiling point is 293.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 120.8±21.6 °C . The index of refraction is 1.555 .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-(4-chlorophenyl)propiolate has been used in various synthetic processes. For instance, its derivatives have been employed in the synthesis of compounds like Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant (Hao Zhi-hui, 2007). In addition, novel bismethanofullerenes and ethenofullerene were synthesized from the reaction of propiolates with C(60) in the presence of triphenylphosphine, showcasing the compound's versatility in creating complex molecular structures (Tsung-Yu Hsiao, Santhosh Kalpathy Chidambareswaran, Chien‐Hong Cheng, 1998).
Chemical Characterization and Analysis
In the field of chemical analysis and characterization, derivatives of Ethyl 3-(4-chlorophenyl)propiolate have been studied. For example, a detailed spectroscopic characterization and crystal structures of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, were performed, providing crucial insights into their molecular composition and behavior (P. Kuś, J. Kusz, M. Książek, Ewelina Pieprzyca, Marcin Rojkiewicz, 2016).
Application in Material Science
Ethyl 3-(4-chlorophenyl)propiolate has found applications in material science, particularly in the synthesis of specialized molecules. For instance, its reaction with other compounds led to the production of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, which are significant in the development of various materials (W. Cao, Zhijian Shi, Chun Fan, W. Ding, 2002).
Photophysical Properties
Studies have also delved into the photophysical properties of ethyl propiolate derivatives. Structural, spectroscopic, and photochemical studies of ethyl propiolate isolated in cryogenic argon and nitrogen matrices provide valuable insights into its behavior under different physical conditions (S. Lopes, T. Nikitin, R. Fausto, 2020).
Potential in Drug Development
Ethyl 3-(4-chlorophenyl)propiolate derivatives have shown potential in drug development. For example, a nonpeptidic agonist of the urotensin-II receptor, which could be a significant lead in pharmacological research and drug development, was identified (G. Croston, R. Olsson, E. Currier, E. Burstein, D. Weiner, N. Nash, D. Severance, S. Allenmark, L. Thunberg, Jian‐Nong Ma, N. Mohell, B. O'dowd, M. Brann, U. Hacksell, 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMQLWFJMRMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348882 | |
Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)propiolate | |
CAS RN |
20026-96-4 | |
Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.